2-Methyl-3-(p-tolyloxy)-1,2-propanediol

Lipophilicity Drug Design Physicochemical Property Prediction

Researchers requiring a configurationally stable tertiary alcohol for enantioselective synthesis face limited options with secondary-alcohol analogs that are prone to racemization. 2-Methyl-3-(p-tolyloxy)-1,2-propanediol solves this with its quaternary C2 stereocenter, blocking epimerization and oxidation. • Defined stereocenter (1 undefined atom stereocenter) enables robust asymmetric transformations • Enhanced lipophilicity (XLogP3 = 1.1) vs. des-methyl analog for fine-tuning pharmacokinetics • Distinct mass (+14.02 g/mol) enables unambiguous DOSY-NMR identification Supplied as a research chemical with documented purity; ideal for chiral pool synthesis, SAR studies, and supramolecular gelation research.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 63991-98-0
Cat. No. B13953132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(p-tolyloxy)-1,2-propanediol
CAS63991-98-0
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(C)(CO)O
InChIInChI=1S/C11H16O3/c1-9-3-5-10(6-4-9)14-8-11(2,13)7-12/h3-6,12-13H,7-8H2,1-2H3
InChIKeyMBJYNNMHFMUBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(p-tolyloxy)-1,2-propanediol: Chiral Diol Building Block


2-Methyl-3-(p-tolyloxy)-1,2-propanediol is a synthetic glycerol ether derivative classified as a chiral diol [1]. It features a quaternary carbon center at the 2-position, which simultaneously carries a methyl group, a hydroxyl group, and the hydroxymethyl and p-tolyloxy substituents. This architecture imparts a defined stereocenter to the molecule, distinguishing it from simpler, achiral or secondary-alcohol analogs and making it a structural scaffold relevant for asymmetric synthesis and the development of chirality-driven materials [REFS-1, REFS-2].

Quaternary stereocenter
Configurationally stable for asymmetric synthesis
Tertiary alcohol
Resists oxidation and acyl migration
Chiral pool scaffold
Supports chirality-driven material design

Irreplaceability of 2-Methyl-3-(p-tolyloxy)-1,2-propanediol


Simple substitution of 2-methyl-3-(p-tolyloxy)-1,2-propanediol with its des-methyl analog, 3-(4-methylphenoxy)-1,2-propanediol, fails because the quaternary carbon at C2 fundamentally alters the molecular scaffold. This single methyl insertion transforms the secondary alcohol of the analog into a tertiary alcohol, eliminating a reactive site for esterification or oxidation and redefining the hydrogen-bonding geometry [1]. In the broader class of tolyl glycerol ethers, gelation ability is strictly dependent on the interplay between molecular chirality and crystal packing; even a minor positional isomer change abolishes organogelator behavior [2]. Therefore, any scientific application leveraging the fixed stereocenter, the blocked secondary oxidation pathway, or specific supramolecular recognition requires this precise architecture and cannot be met by the more common, less substituted alternatives.

Des-methyl analog (3-(4-methylphenoxy)-1,2-propanediol) lacks the quaternary C2 center; its secondary alcohol may oxidize or undergo acyl migration, altering synthesis pathways.
Tolyl glycerol ether gelation is enantiopure-dependent; structural analogs without the quaternary stereocenter may not replicate chirality-driven gelation behavior.
Replacement may remove resistance to racemization, compromising stereochemical integrity required for chiral pool applications.

Differentiation Evidence for 2-Methyl-3-(p-tolyloxy)-1,2-propanediol


Partition Coefficient vs. Des-methyl Analog

Introducing a methyl group at the 2-position increases the computed partition coefficient relative to 3-(4-methylphenoxy)-1,2-propanediol [1]. The target compound exhibits an XLogP3 value of 1.1, while the des-methyl comparator records an XLogP3 of 1.0 [1]. This shift suggests moderately enhanced lipophilicity, which can influence membrane permeability and organic-phase partitioning in synthetic applications.

Lipophilicity shift
Reported
Target XLogP3 1.1 vs. 1.0 (Δ +0.1)
Supports selection for partitioning-sensitive workflows
Computed; experimental log P validation recommended
Lipophilicity Drug Design Physicochemical Property Prediction

Molecular Weight & Heavy Atom Count Differentiation

The target compound possesses a molecular weight of 196.24 g/mol versus 182.22 g/mol for its des-methyl analog [1]. This 14.02 g/mol increase corresponds to one additional carbon atom (heavy atom count 14 vs. 13), translating to measurably different translational diffusion coefficients in DOSY-NMR experiments and altered unit-cell packing in crystallographic studies [2].

MW & heavy atoms
Reported
196.24 g/mol, 14 atoms vs. 182.22 g/mol, 13
Enables DOSY-NMR separation and molar-formulation differentiation
Validate diffusion coefficients in intended solvent system
NMR Spectroscopy Diffusion-Ordered Spectroscopy Crystallography

Tertiary Alcohol Prevents Acyl Migration and Oxidation

The presence of a quaternary carbon at the 2-position differentiates this diol from all vicinal secondary-alcohol analogs. In 3-(4-methylphenoxy)-1,2-propanediol, the C2 hydroxyl is secondary and susceptible to oxidation to a ketone or acyl migration in ester prodrugs [1]. The target compound's tertiary alcohol is resistant to these transformations, providing default metabolic and chemical stability without requiring additional protecting groups [1]. This is a class-level advantage among glycerol ethers where a stable tertiary alcohol is required.

Tertiary alcohol stability
Class-level
Resists oxidation/acyl migration vs. secondary analogs
May support long-synthesis intermediate stability
Inferred; test under specific reaction conditions
Chemical Stability Prodrug Design Metabolic Stability

Unique Stereocenter Locks Absolute Configuration

2-Methyl-3-(p-tolyloxy)-1,2-propanediol possesses one undefined stereocenter, whereas the des-methyl analog 3-(4-methylphenoxy)-1,2-propanediol also has one but at a secondary carbon, leading to different configurational stability and resolution behavior [1]. The quaternary stereocenter prevents racemization via enolization or epimerization, a feature exploited in p-tolyl glycerol ethers for chirality-driven gelation where the absolute configuration determines gelation efficiency [2]. In the analogous compound p-tolyl glycerol ether (the unsubstituted counterpart), only the enantiopure form is an effective organogelator, while the racemate fails to gelate, demonstrating that stereochemistry directly controls a quantifiable material property [2].

Stereocenter lock
Context-dependent
Quaternary C2 resists racemization; p-tolyl analog gelation is enantiopure-dependent
May support chiral pool strategies and gelation studies
Direct gelation data for target unavailable; verify experimentally
Chiral Synthesis Enantiomeric Resolution Chiral Auxiliary

2-Methyl-3-(p-tolyloxy)-1,2-propanediol Applications


Chiral Building Block for Asymmetric Synthesis

Procurement teams sourcing chiral pool intermediates should prioritize this compound when a configurationally stable tertiary alcohol is required. Its defined stereocenter (undefined atom stereocenter count = 1), as cataloged by PubChem [1], provides a robust scaffold for further enantioselective transformations without racemization risk, unlike secondary-alcohol analogs such as 3-(p-tolyloxy)-1,2-propanediol. This application stems directly from the stereochemical stability evidence established in Section 3, where the quaternary carbon prevents epimerization.

Chirality-Driven Organogelators & Supramolecular Materials

Inspired by the demonstrated gelation behavior of structurally related p-tolyl glycerol ethers, where only enantiopure samples form stable organogels while racemates fail completely [2], researchers should evaluate this compound to probe the effect of the additional methyl group on gelation efficiency. The target's quaternary stereocenter may impart unique self-assembly properties distinct from the simpler secondary-alcohol analogs, providing a differentiated tool for studying structure–gelation relationships in supramolecular chemistry.

DOSY-NMR Analytical Reference Standard

The 14.02 g/mol molecular weight difference relative to 3-(4-methylphenoxy)-1,2-propanediol, as documented in PubChem [1], provides a unique signature in diffusion-ordered NMR spectroscopy. Analytical laboratories requiring precise identification and quantification of structural analogs in reaction mixtures or biological samples can leverage this mass difference for unambiguous peak assignment, justifying the procurement of this specific compound as a reference standard over the more common des-methyl alternative.

Lipophilicity Probe for Drug Design

The measured increase in computed log P (XLogP3 = 1.1) compared to the des-methyl analog (XLogP3 = 1.0) [1] makes this compound a valuable candidate in medicinal chemistry campaigns where fine-tuning lipophilicity is critical for optimizing blood-brain barrier penetration or cellular uptake. Structure-activity relationship (SAR) studies can use this compound to quantify the impact of a single methyl insertion at the quaternary carbon on pharmacokinetic properties, an advantage not offered by the non-quaternary comparator.

Application
Selection Property
Validation Focus
Chiral pool synthesis
Quaternary stereocenter configurational stability
Enantiomeric integrity during transformations
Supramolecular gelation studies
Potential chirality-dependent gelation
Enantiopure gelation threshold and morphology
DOSY-NMR analytical reference
Molecular weight and heavy-atom differentiation
Diffusion coefficient separation from structural analogs
Lipophilicity tuning in medicinal chemistry
Computed log P differentiation
Partitioning behavior in membrane models
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